molecular formula C22H27N7OS B2720499 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 904506-87-2

2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

Cat. No.: B2720499
CAS No.: 904506-87-2
M. Wt: 437.57
InChI Key: MAPRJOYLQLCWPI-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 1,2,3,4-tetrazole ring substituted with a 2-methylphenyl group and a sulfanyl linker, connected to an aromatic amine bearing a 4-methylpiperazine moiety. The tetrazole group is known for its bioisosteric properties, often mimicking carboxylic acids to enhance metabolic stability and bioavailability . The 4-methylpiperazine substituent may contribute to improved solubility and pharmacokinetic profiles, as seen in structurally related compounds targeting central nervous system receptors or kinases .

Properties

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7OS/c1-16-6-4-5-7-20(16)29-22(24-25-26-29)31-17(2)21(30)23-18-8-10-19(11-9-18)28-14-12-27(3)13-15-28/h4-11,17H,12-15H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPRJOYLQLCWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methylphenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized separately and then coupled with the tetrazole-sulfanyl intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves coupling the piperazine derivative with the tetrazole-sulfanyl intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups in the tetrazole ring can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C19H24N6SC_{19}H_{24}N_{6}S, and its CAS number is 904506-87-2.

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for developing new drugs targeting the central nervous system. Its structural features allow it to mimic biological molecules, facilitating binding to various receptors and enzymes.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of tetrazole compounds exhibit antimicrobial activity. The unique structure of this compound may enhance its effectiveness against specific pathogens.

Materials Science

  • Polymer Development : The compound's unique chemical properties make it suitable for creating advanced materials, including polymers and nanomaterials. Its ability to form stable bonds can be exploited in material synthesis.
  • Nanotechnology : Due to its size and functional groups, it can be incorporated into nanostructures for applications in electronics and photonics.

Biological Research

  • Biological Probes : The compound can be utilized as a probe to study enzyme activity and receptor binding. Its interaction with biological targets can provide insights into cellular processes.
  • Mechanism of Action Studies : Understanding how this compound interacts with specific molecular targets can lead to discoveries in biochemical pathways and therapeutic strategies.

Uniqueness

The combination of the tetrazole ring, sulfanyl group, and piperazine moiety sets this compound apart from others. This unique structure provides versatility for various applications across medicinal chemistry and materials science.

Case Study 1: Drug Development

A study focused on synthesizing derivatives based on the tetrazole scaffold demonstrated promising results in inhibiting specific CNS-targeted receptors. The synthesized compounds showed enhanced binding affinity compared to existing drugs.

Case Study 2: Antimicrobial Activity

Research on similar tetrazole compounds revealed their potential as antimicrobial agents. In vitro studies indicated that modifications to the sulfanyl group could increase efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The sulfanyl group can participate in redox reactions, while the piperazine moiety can interact with neurotransmitter receptors.

Comparison with Similar Compounds

Key Observations :

  • Tetrazole vs.
  • Piperazine vs. Methoxy/Fluorine Substituents : The 4-methylpiperazine group likely improves water solubility and membrane permeability compared to methoxy or fluorine groups, which prioritize lipophilicity and passive diffusion .

Biological Activity

The compound 2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrazole ring and a piperazine moiety. Its molecular formula is C16H20N4SC_{16}H_{20}N_{4}S, with a molecular weight of approximately 304.42 g/mol. The presence of the tetrazole ring is significant as it is known to impart various biological activities to compounds.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit antimicrobial properties. For instance, compounds similar to the one have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainActivity Level
2-{...}Staphylococcus aureusModerate
2-{...}Escherichia coliStrong

Anti-inflammatory Effects

Research has demonstrated that certain piperazine derivatives possess anti-inflammatory properties. The compound's structure suggests it may inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases. The mechanism likely involves modulation of cytokine production and inhibition of pro-inflammatory enzymes .

Neuropharmacological Potential

The piperazine moiety is often associated with neuropharmacological activity. Compounds containing this structure have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary data suggest that the compound may exhibit anxiolytic or antidepressant effects through these mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the tetrazole ring or piperazine structure can significantly influence the pharmacological profile. For instance, variations in substituents on the aromatic rings can enhance binding affinity to target receptors or improve solubility .

Case Study 1: Antimicrobial Screening

In a study focused on synthesizing tetrazole derivatives, several compounds were tested against Salmonella typhi and Bacillus subtilis. The results indicated that modifications to the tetrazole structure could enhance antibacterial activity, with some derivatives achieving IC50 values as low as 2 µM .

Case Study 2: Anti-inflammatory Activity Assessment

A series of piperazine derivatives were synthesized and tested for their anti-inflammatory potential using in vitro assays. The results showed that compounds with specific substitutions exhibited significantly higher inhibition rates of pro-inflammatory cytokines compared to standard anti-inflammatory drugs like diclofenac .

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